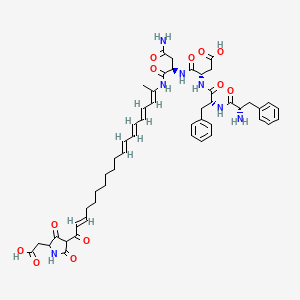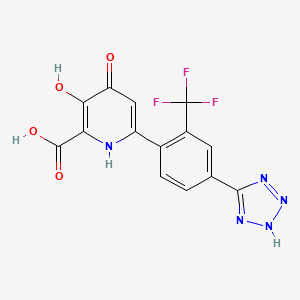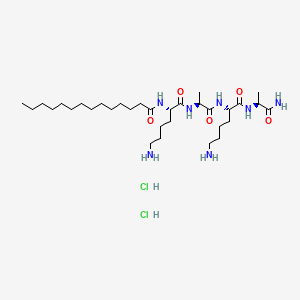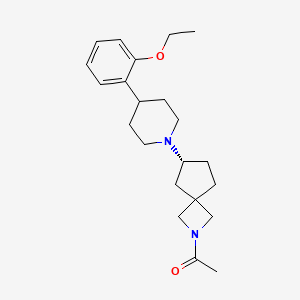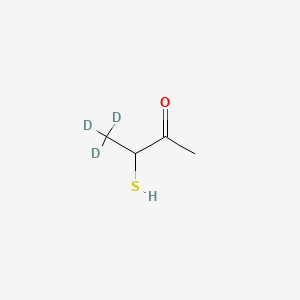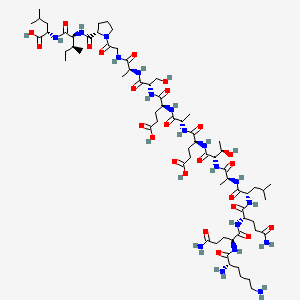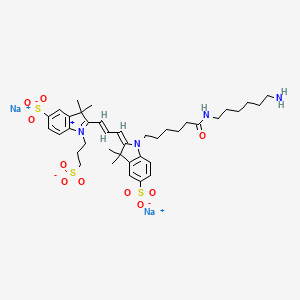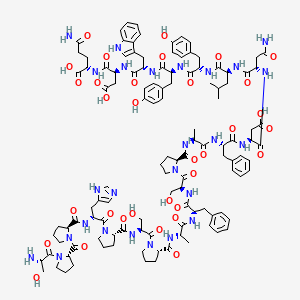
Spphpspafspafdnlyywdq
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spphpspafspafdnlyywdq: is a multi-epitope class II rat HER2/neu peptide. It is primarily used in the investigation of class II HER2-DC1 vaccine studies . This compound is significant in the field of immunology and vaccine development due to its role in targeting specific epitopes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Spphpspafspafdnlyywdq involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: For large-scale production, the same SPPS method is employed but with automated peptide synthesizers to ensure precision and efficiency. The process is scaled up by using larger resin quantities and optimized reaction conditions to maintain high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Spphpspafspafdnlyywdq can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, converting them to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Mutagenesis kits and specific primers for targeted amino acid changes.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Mutated peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Spphpspafspafdnlyywdq has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in immune response modulation and epitope mapping.
Medicine: Explored in the development of HER2-targeted vaccines for cancer immunotherapy.
Industry: Utilized in the production of diagnostic tools and therapeutic agents for HER2-positive cancers
Mécanisme D'action
The mechanism of action of Spphpspafspafdnlyywdq involves its interaction with the immune system. It targets the HER2/neu protein, a receptor tyrosine kinase involved in cell growth and differentiation. By binding to specific epitopes on HER2, it stimulates an immune response, leading to the activation of T-cells and subsequent destruction of HER2-expressing cells. This mechanism is crucial for its application in cancer immunotherapy .
Comparaison Avec Des Composés Similaires
Trastuzumab: A monoclonal antibody targeting HER2.
Pertuzumab: Another monoclonal antibody that binds to a different epitope on HER2.
Lapatinib: A small molecule inhibitor of HER2 tyrosine kinase activity.
Comparison:
Uniqueness: Unlike monoclonal antibodies and small molecule inhibitors, Spphpspafspafdnlyywdq is a peptide-based compound that targets multiple epitopes, potentially offering a broader immune response.
Advantages: Peptides like this compound can be synthesized more easily and modified to enhance their stability and efficacy.
Limitations: Peptides may have shorter half-lives in vivo compared to antibodies and small molecules, requiring modifications to improve their pharmacokinetic properties
Propriétés
Formule moléculaire |
C116H150N26O33 |
|---|---|
Poids moléculaire |
2436.6 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C116H150N26O33/c1-60(2)44-75(98(156)129-78(47-65-29-33-69(146)34-30-65)100(158)130-79(48-66-31-35-70(147)36-32-66)101(159)131-80(49-67-54-121-73-23-12-11-22-71(67)73)103(161)134-82(52-94(150)151)105(163)125-74(116(174)175)37-38-92(118)148)128-104(162)81(51-93(119)149)132-106(164)83(53-95(152)153)133-99(157)76(45-63-18-7-5-8-19-63)126-96(154)61(3)123-107(165)87-24-13-40-139(87)113(171)85(57-144)136-102(160)77(46-64-20-9-6-10-21-64)127-97(155)62(4)124-108(166)88-25-14-41-140(88)114(172)86(58-145)137-110(168)89-26-15-39-138(89)112(170)84(50-68-55-120-59-122-68)135-109(167)90-27-16-42-141(90)115(173)91-28-17-43-142(91)111(169)72(117)56-143/h5-12,18-23,29-36,54-55,59-62,72,74-91,121,143-147H,13-17,24-28,37-53,56-58,117H2,1-4H3,(H2,118,148)(H2,119,149)(H,120,122)(H,123,165)(H,124,166)(H,125,163)(H,126,154)(H,127,155)(H,128,162)(H,129,156)(H,130,158)(H,131,159)(H,132,164)(H,133,157)(H,134,161)(H,135,167)(H,136,160)(H,137,168)(H,150,151)(H,152,153)(H,174,175)/t61-,62-,72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-/m0/s1 |
Clé InChI |
SQWRTRQPXSNBCN-XJMGVXMSSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CN=CN1)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)
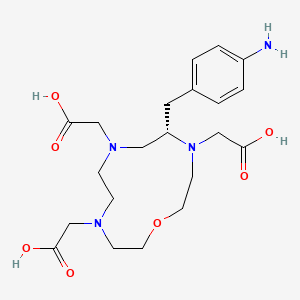
![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)
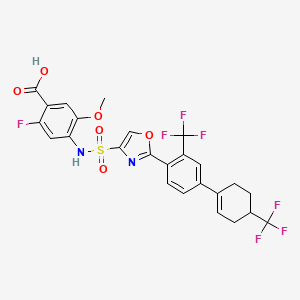
![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)
